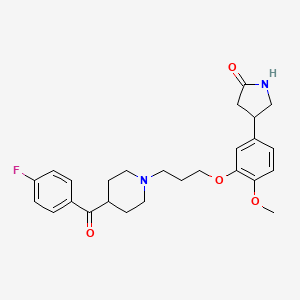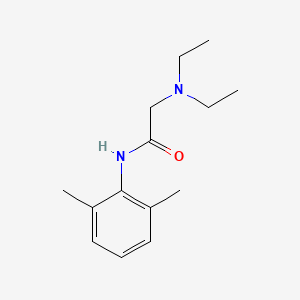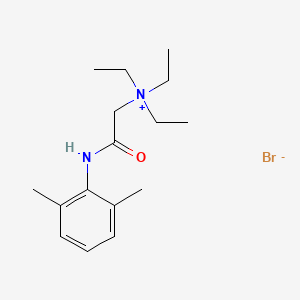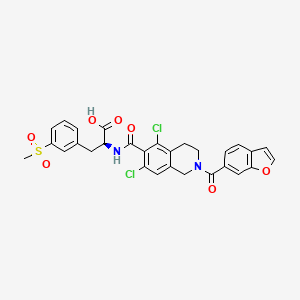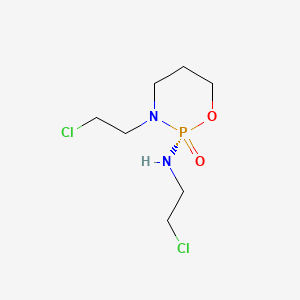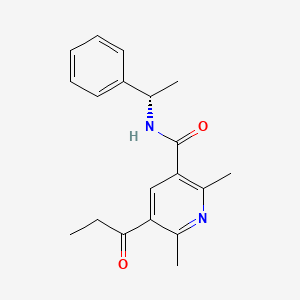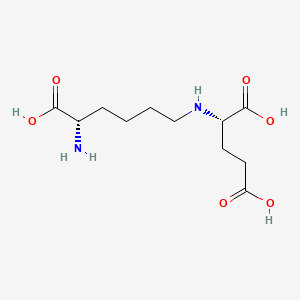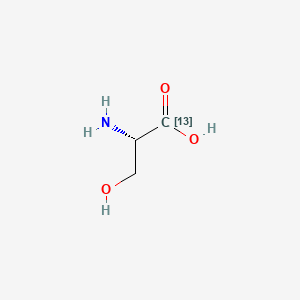
Ligustroflavone
Übersicht
Beschreibung
Ligustroflavone ist eine bioaktive Verbindung, die aus der Pflanze Ligustrum lucidum gewonnen wird, die im allgemeinen Sprachgebrauch als Chinesischer Liguster bekannt ist. Diese Verbindung gehört zur Klasse der Flavonoide, einer Gruppe von polyphenolischen Verbindungen, die für ihre vielfältigen pharmakologischen Eigenschaften bekannt sind. This compound wurde auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, antioxidative und neuroprotektive Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Medizin: Wurde auf seine neuroprotektiven Wirkungen in Modellen für ischämischen Schlaganfall und sein Potenzial zur Behandlung von diabetischer Osteoporose durch die Wirkung auf Kalzium-sensitiven Rezeptoren untersucht
5. Wirkmechanismus
Ligustroflavone entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege:
Wirkmechanismus
Ligustroflavone exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the NOD-like receptor protein 1 (NLRP1) inflammasome, reducing the production of pro-inflammatory cytokines.
Neuroprotective: Reduces necroptosis in neuronal cells by targeting receptor-interacting protein kinase 1/3 (RIPK1/3) and mixed lineage kinase domain-like (MLKL) pathways.
Calcium Metabolism: Acts as an antagonist of calcium-sensing receptors, regulating parathyroid hormone levels and improving calcium balance.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ligustroflavone interacts with various biomolecules, including enzymes and proteins. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . In a study, this compound interacted well with the allosteric site of CaSR, increased PTH release of primary parathyroid gland cells, and suppressed extracellular calcium influx in HEK-293 cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to minimize the impairment of neurological function and block neuronal damage in mice models of ischemic stroke . It also attenuated the upregulation of expression levels of the NLRP1 inflammasome complexes and the inflammatory cytokines TNF-α, IL-18, IL-6, and IL-1β .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to target RIPK1, RIPK3, and MLKL, which are potential targets of this compound . The interaction between RIPK3 and RIPK1 or MLKL was significantly enhanced, which was blocked in the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to diffuse rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung . The overwhelming accumulation in the liver indicated that the liver was responsible for the extensive metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study, administration of this compound (30 mg/kg) 15 min before ischemia evidently improved neurological function, reduced infarct volume, and decreased the levels of necroptosis-associated proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . This suggests that this compound might be involved in the metabolic pathways related to calcium homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It diffuses rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ligustroflavone kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion aus der Pflanze Ligustrum lucidum unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann chromatographischen Verfahren unterzogen, um this compound zu isolieren .
Industrielle Produktionsmethoden: Im industriellen Umfeld wird this compound typischerweise durch großtechnische Extraktionsprozesse hergestellt. Das Pflanzenmaterial wird geerntet, getrocknet und zu einem feinen Pulver vermahlen. Dieses Pulver wird dann unter kontrollierten Bedingungen mit Lösungsmitteln extrahiert, um die Ausbeute zu maximieren. Der Extrakt wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um this compound mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ligustroflavone durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Dihydroflavonoid umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Säurechloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroflavonoid-Derivate.
Substitution: Verschiedene substituierte Flavonoidderivate.
Vergleich Mit ähnlichen Verbindungen
Ligustroflavone ist unter den Flavonoiden einzigartig aufgrund seiner spezifischen molekularen Ziele und Signalwege. Ähnliche Verbindungen sind:
Quercetin: Ein weiteres Flavonoid mit antioxidativen und entzündungshemmenden Eigenschaften.
Kaempferol: Bekannt für seine krebshemmenden und kardioprotektiven Wirkungen.
Apigenin: Zeigt entzündungshemmende und krebshemmende Aktivitäten
This compound zeichnet sich durch seine spezifische Wirkung auf Kalzium-sensitive Rezeptoren und seine neuroprotektiven Wirkungen in Modellen für ischämischen Schlaganfall aus .
Eigenschaften
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBHTHMVOCGOE-ZBCCAYPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260413-62-5 | |
| Record name | Nuezhenoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





